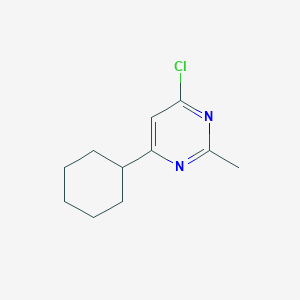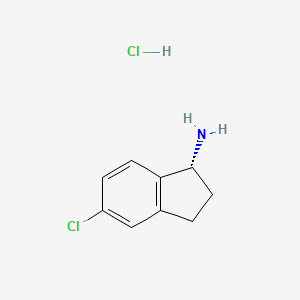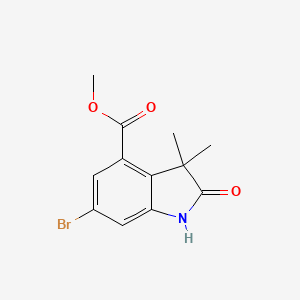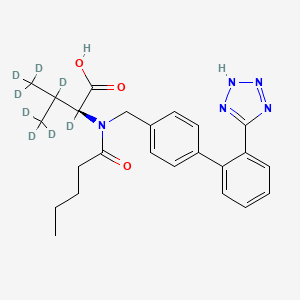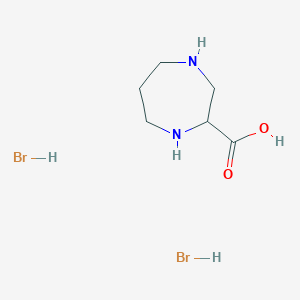
1,4-Diazepane-2-carboxylic acid dihydrobromide
Overview
Description
1,4-Diazepane-2-carboxylic acid dihydrobromide, also known as 1,4-diazepane-2-carboxylic acid dihydrobromide (DCB), is a derivative of 1,4-diazepane, a five-membered heterocyclic ring with two nitrogen atoms. It is a white, crystalline solid with a molecular weight of 301.06 g/mol and a melting point of 204-205 °C. DCB is a versatile molecule with many applications in the fields of medicine, biochemistry, and pharmacology. It is used as a reagent for the synthesis of various compounds, and as a starting material for the preparation of other derivatives. It is also used as a catalyst in organic synthesis, and as an intermediate in the synthesis of drugs and other compounds.
Scientific Research Applications
Carboxylic Acids Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles . They are also used in the medical field, pharmacy, and more .
1,4-Diazepines 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .
-
Matrix Metalloproteinases Targeting A study has been conducted on targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives . Although it’s not specifically about “1,4-Diazepane-2-carboxylic acid dihydrobromide”, it does involve a diazepine derivative. Matrix metalloproteinases (MMPs) are a group of enzymes that degrade the extracellular matrix, a function that has implications in various biological processes and diseases .
-
Pharmaceutical Applications 1,4-Diazepines, the class of compounds to which “1,4-Diazepane-2-carboxylic acid dihydrobromide” belongs, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These compounds could be explored for potential use in the pharmaceutical industries .
-
Matrix Metalloproteinases Targeting A study has been conducted on targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives . Although it’s not specifically about “1,4-Diazepane-2-carboxylic acid dihydrobromide”, it does involve a diazepine derivative. Matrix metalloproteinases (MMPs) are a group of enzymes that degrade the extracellular matrix, a function that has implications in various biological processes and diseases .
-
Pharmaceutical Applications 1,4-Diazepines, the class of compounds to which “1,4-Diazepane-2-carboxylic acid dihydrobromide” belongs, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These compounds could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
1,4-diazepane-2-carboxylic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2BrH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDPZBVRJEHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(NC1)C(=O)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepane-2-carboxylic acid dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



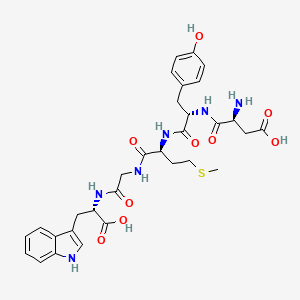
![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)
![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)
![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)

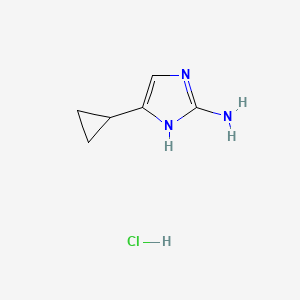
![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)
